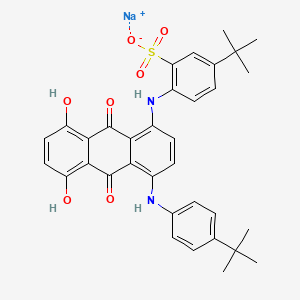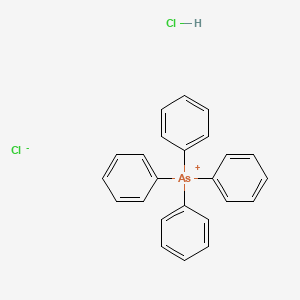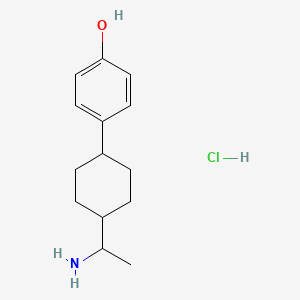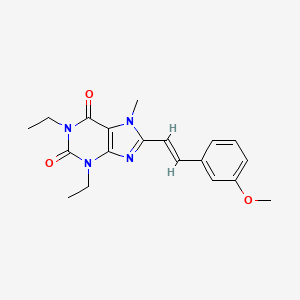
2-Chloro-4'-methyl-4-(1-pyrrolyl)benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone is an organic compound with the molecular formula C18H14ClNO It is a derivative of benzophenone, featuring a chloro group, a methyl group, and a pyrrolyl group attached to the benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-chlorobenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms 2-chloro-4’-methylbenzophenone.
Pyrrole Addition: The next step involves the addition of pyrrole to the 2-chloro-4’-methylbenzophenone. This can be achieved through a nucleophilic substitution reaction, where the pyrrole ring attacks the carbonyl carbon of the benzophenone derivative.
Industrial Production Methods
Industrial production of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone may involve optimized versions of the above synthetic routes, with considerations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Benzophenone: A parent compound with a simpler structure.
4-Methylbenzophenone: Lacks the chloro and pyrrolyl groups.
2-Chlorobenzophenone: Lacks the methyl and pyrrolyl groups.
Uniqueness
2-Chloro-4’-methyl-4-(1-pyrrolyl)benzophenone is unique due to the presence of all three substituents (chloro, methyl, and pyrrolyl groups), which confer distinct chemical and biological properties compared to its simpler analogs.
Propiedades
Número CAS |
85209-68-3 |
|---|---|
Fórmula molecular |
C18H14ClNO |
Peso molecular |
295.8 g/mol |
Nombre IUPAC |
(2-chloro-4-pyrrol-1-ylphenyl)-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H14ClNO/c1-13-4-6-14(7-5-13)18(21)16-9-8-15(12-17(16)19)20-10-2-3-11-20/h2-12H,1H3 |
Clave InChI |
UYLJUXDAAKYHIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N3C=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


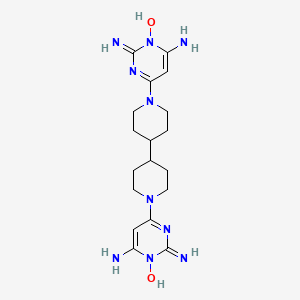
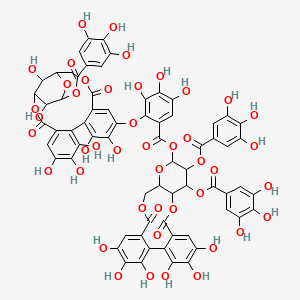
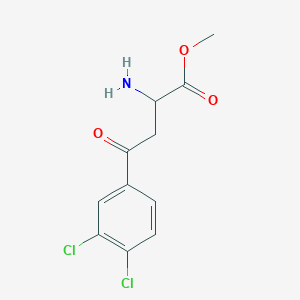
![2-aminoethanol;(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid](/img/structure/B12770828.png)


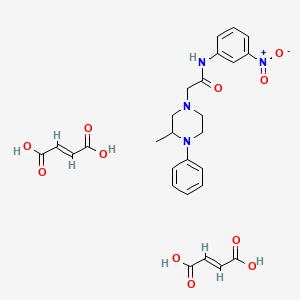
![2-(diethylamino)ethanol;[(1E,3E)-octadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12770858.png)
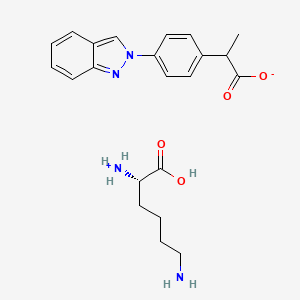
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B12770865.png)
